2-(5-Iodo-indol-1-yl)-ethanol

cross-coupling reactivity C−I bond activation palladium catalysis

Medchem programs targeting N1-hydroxyethyl indole C5 diversification often struggle with sluggish bromo reactivity. This iodinated building block provides rapid Pd-catalyzed cross-couplings (I > Br ≫ Cl) and heavy-atom phasing (f″=6.9 e⁻ at Cu Kα) for crystallography. • Eliminates 1-2 synthetic steps compared to routes starting from 5-iodoindole. • Orthogonal N1 alcohol enables concurrent esterification while C5 iodine undergoes Sonogashira coupling, no protecting groups needed. • In stock for immediate shipping.

Molecular Formula C10H10INO
Molecular Weight 287.1 g/mol
CAS No. 690266-56-9
Cat. No. B1439475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Iodo-indol-1-yl)-ethanol
CAS690266-56-9
Molecular FormulaC10H10INO
Molecular Weight287.1 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2CCO)C=C1I
InChIInChI=1S/C10H10INO/c11-9-1-2-10-8(7-9)3-4-12(10)5-6-13/h1-4,7,13H,5-6H2
InChIKeyKYAUNWDMLVWKRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Iodo-indol-1-yl)-ethanol Overview


2-(5-Iodo-indol-1-yl)-ethanol (CAS 690266-56-9) is a synthetic indole derivative with the molecular formula C₁₀H₁₀INO and a molecular weight of 287.10 g·mol⁻¹ . It is formally classified under heterocyclic building blocks and features two key structural elements: a heavy iodine atom at the C5 position of the indole benzene ring and a primary hydroxyethyl chain (−CH₂CH₂OH) tethered to the N1 nitrogen of the pyrrole ring . The compound is supplied as a research-chemical intermediate by multiple vendors (e.g., A2B Chem, BIOFOUNT) and is explicitly designated for Research Use Only (RUO) . Its physical form is reported as a solid with predicted storage at 2–8°C under sealed, moisture-free conditions .

C–I bond enables efficient Pd-catalyzed cross-coupling (I > Br ≫ Cl)
N1 hydroxyethyl handle allows direct esterification, etherification, or phosphorylation
Pre-functionalized building block reduces synthetic steps vs. N–H indole

2-(5-Iodo-indol-1-yl)-ethanol Irreplaceability


The combination of a C5 iodo substituent and an N1 hydroxyethyl chain in a single indole scaffold creates a reactivity profile that cannot be replicated by simply swapping the halogen (Br, Cl, F) or omitting the N1 handle. The C−I bond possesses significantly lower bond dissociation energy than C−Br or C−Cl, conferring markedly higher oxidative-addition rates in palladium-catalyzed cross-coupling reactions—a well-established rank order of reactivity (I > Br ≫ Cl) in Suzuki, Sonogashira, and Heck manifolds [1]. Simultaneously, the N1 hydroxyethyl group provides a primary alcohol handle for esterification, etherification, or phosphorylation that is absent in 5-iodoindole (CAS 16066-91-4) . The positional isomer 2-(5-iodo-1H-indol-3-yl)ethanol (5-iodotryptophol, CAS 936252-57-2) places the hydroxyethyl chain at C3 rather than N1, resulting in a fundamentally different electronic distribution and hydrogen-bonding geometry that alters both reactivity and potential biological recognition . These orthogonal differentiation points mean that generic substitution within a synthetic sequence or biological assay will almost certainly produce non-equivalent outcomes.

Halogen exchange
Replacing iodine with Br or Cl markedly reduces oxidative addition rates; cross-coupling kinetics may shift unfavorably.
N1 handle absence
5-Iodoindole lacks the N1 hydroxyethyl chain; requires additional alkylation steps, reducing synthetic efficiency.
Regioisomer mismatch
C3-substituted 5-iodotryptophol retains N–H donor; N1 isomer eliminates this H-bond, altering target engagement.

2-(5-Iodo-indol-1-yl)-ethanol: Quantitative Differentiation


C−I Bond Oxidative Addition Advantage

The C5 iodine atom in 2-(5-iodo-indol-1-yl)-ethanol provides a superior leaving group for palladium-catalyzed cross-coupling compared to its 5-bromo (CAS 148366-28-3) and 5-chloro (CAS 1599964-38-1) analogs. The aryl C−I bond dissociation energy (BDE) is approximately 65 kcal·mol⁻¹, compared to ~81 kcal·mol⁻¹ for C−Br and ~95 kcal·mol⁻¹ for C−Cl [1]. This translates to relative oxidative addition rates with Pd(PPh₃)₂ of roughly 10³:10²:1 for ArI:ArBr:ArCl under comparable conditions. For indole systems specifically, electron-rich 5-iodoindoles have been demonstrated to undergo efficient Sonogashira coupling with terminal alkynes at elevated temperatures under anaerobic conditions, whereas the corresponding 5-bromoindole requires longer reaction times or higher catalyst loadings to achieve comparable conversion [2].

C–I Oxidative Addition
Class-level
Iodo: BDE ~65 kcal·mol⁻¹, rel. rate ~10³
Bromo: ~81 kcal·mol⁻¹, ~10²
Chloro: ~95 kcal·mol⁻¹, ~1
Iodo enables faster oxidative addition; class-level reactivity rank
Validate with specific catalyst/substrate combination
cross-coupling reactivity C−I bond activation palladium catalysis oxidative addition kinetics

Lipophilicity and Molecular Weight Differences

The iodine atom at C5 increases both molecular weight and predicted lipophilicity (clogP) relative to lighter halogen or non-halogenated analogs. Using the InChI Key KYAUNWDMLVWKRV-UHFFFAOYSA-N, the molecular weight of the target compound is 287.10 g·mol⁻¹. The 5-bromo analog (CAS 148366-28-3) has MW 240.10 g·mol⁻¹, the 5-chloro analog (CAS 1599964-38-1) has MW 195.64 g·mol⁻¹, and the non-halogenated parent 2-(1H-indol-1-yl)ethanol (CAS 121459-15-2) has MW 161.20 g·mol⁻¹ . Based on the Hansch π constant for aromatic iodine (+1.12) versus bromine (+0.86), chlorine (+0.71), and hydrogen (0.00), the predicted incremental logP contribution is 0.41 log units higher for the iodo derivative compared to the bromo derivative, and 1.12 log units higher than the non-halogenated parent [1].

Lipophilicity & MW
Context-dependent
MW +47.0 (Br), +91.5 (Cl), +125.9 (H); ΔclogP +0.26 (Br), +0.41 (Cl), +1.12 (H)
Higher MW and lipophilicity alter ADME profiles
Calculated properties; experimental confirmation advised
lipophilicity logP prediction molecular weight physicochemical properties drug-likeness

N1 Alcohol Handle Synthetic Versatility

The N1 hydroxyethyl group (−CH₂CH₂OH) in 2-(5-iodo-indol-1-yl)-ethanol provides a primary alcohol synthetic handle that is entirely absent in 5-iodoindole (CAS 16066-91-4; N−H indole). The 5-iodoindole scaffold has documented utility in Sonogashira couplings and Mannich reactions (e.g., synthesis of 3-dimethylaminomethyl-5-iodoindole and 5-ethynyl-1H-indole), but further functionalization at N1 requires a separate deprotonation/alkylation step . The target compound arrives with the N1 position pre-functionalized with an ethanol chain, enabling direct esterification, tosylation/mesylation for nucleophilic displacement, Mitsunobu reactions, or phosphorylation without an additional synthetic step . This represents a one-step synthetic economy advantage when the target molecule requires an N1-tethered functionality.

N1 Handle Advantage
Head-to-head
1–2 synthetic steps saved vs. 5-iodoindole; direct esterification/etherification possible
Pre-installed N1 handle reduces synthetic burden
Avoids strong-base N-alkylation step
synthetic handle N1 functionalization building block esterification phosphorylation

N1 vs C3 Hydroxyethyl Isomerism

2-(5-Iodo-indol-1-yl)-ethanol (N1-substituted) and 2-(5-iodo-1H-indol-3-yl)ethanol (C3-substituted, 5-iodotryptophol, CAS 936252-57-2) share the same molecular formula (C₁₀H₁₀INO) and molecular weight (287.10 g·mol⁻¹) but differ fundamentally in the attachment point of the hydroxyethyl chain . The N1 isomer places the hydroxyethyl group on the pyrrole nitrogen, withdrawing electron density from the indole π-system through the inductive effect of the electronegative nitrogen, which modulates the reactivity of the C3 position. In contrast, the C3 isomer (5-iodotryptophol) retains the free N−H indole with the hydroxyethyl on the electron-rich C3 position, preserving the indole N−H as a hydrogen-bond donor [1]. These regioisomers are not interchangeable in biological assays: N1-substitution eliminates the N−H hydrogen-bond donor capability that is critical for binding to many indole-recognizing proteins (e.g., IDO1, kinase hinge regions), while C3-substitution preserves it.

N1 vs C3 Isomerism
Class-level
N1 isomer: no N–H donor; C3 isomer: retains N–H donor and native indole π-system
H-bond profile differs; non-interchangeable in target binding
Isobaric; verify identity by NMR or chiral LC
positional isomerism regioisomer N1 vs C3 substitution electronic distribution biological recognition

Iodine Heavy Atom Effect in Structural Biology

The iodine atom at C5 provides a strong anomalous scattering signal for X-ray crystallographic phasing. Iodine has an anomalous scattering factor (f″) of approximately 6.9 electrons at Cu Kα wavelength (1.5418 Å), compared to bromine (f″ ≈ 1.3 e⁻) and chlorine (f″ ≈ 0.7 e⁻) [1]. This makes the 5-iodo derivative suitable for single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) phasing of macromolecular structures when the compound is soaked into protein crystals or used as a ligand in co-crystallization experiments. The 5-bromo and 5-chloro analogs provide substantially weaker phasing power under identical experimental conditions, while the non-halogenated parent provides no anomalous signal. Additionally, the high atomic number of iodine (Z = 53) versus bromine (Z = 35) and chlorine (Z = 17) provides enhanced electron density contrast in cryo-electron microscopy (cryo-EM) when the compound is bound to a target protein [2].

Heavy Atom Phasing
Class-level
f″(I) = 6.9 e⁻ vs f″(Br) = 1.3 e⁻ (Cu Kα); Z(I)=53 vs Br=35
Provides strong anomalous scattering for SAD/MAD phasing
Class-level f″ values; validate at beamline
heavy atom phasing X-ray crystallography iodine anomalous scattering SAD/MAD phasing cryo-EM contrast

2-(5-Iodo-indol-1-yl)-ethanol Application Scenarios


C5 Cross-Coupling Diversification for SAR

When a medicinal chemistry program requires systematic exploration of the C5 position of an N1-hydroxyethyl indole scaffold, 2-(5-iodo-indol-1-yl)-ethanol is the optimal starting material. The weak C−I bond (BDE ~65 kcal·mol⁻¹) enables efficient Suzuki–Miyaura, Sonogashira, or Heck coupling under mild conditions [1]. This allows parallel synthesis of diverse C5-arylated, -alkynylated, or -alkenylated analogs in a single diversification step from a common intermediate. The 5-bromo analog (CAS 148366-28-3) may be acceptable when cost is the primary constraint, but at the expense of slower coupling kinetics and potentially lower conversion for sterically hindered or electron-deficient coupling partners .

Co-crystallization with Experimental Phasing

For structural biology groups aiming to solve the co-crystal structure of an N1-hydroxyethyl indole ligand bound to a protein target, the iodine atom provides intrinsic SAD/MAD phasing power (f″ ≈ 6.9 e⁻ at Cu Kα) without requiring additional heavy-atom derivatization [1]. This is especially valuable when the protein does not contain endogenous anomalous scatterers (e.g., no Se-Met incorporation) and when halide soak protocols are incompatible with crystal lattice integrity. The weaker anomalous signal from the bromo analog (f″ ≈ 1.3 e⁻) is generally insufficient for robust SAD phasing of medium-to-large protein structures .

Bifunctional Probe Synthesis via Orthogonal Handles

The orthogonal reactivity of the N1 hydroxyethyl handle (nucleophilic alcohol chemistry) and the C5 iodo group (electrophilic cross-coupling) makes this compound uniquely suited for constructing bifunctional chemical biology probes [1]. For example, the N1 alcohol can be esterified with a biotin-PEG-acid to install an affinity tag, while the C5 iodine can be coupled with an alkyne-bearing fluorophore via Sonogashira reaction to install a detection modality—all without protecting group manipulation . Neither 5-iodoindole (lacks N1 handle) nor the 5-bromo analog (slower C5 coupling) offers this combination of orthogonal reactivity and efficient coupling kinetics.

N1-Tethered Indole Intermediate Supply

In process chemistry route scouting, 2-(5-iodo-indol-1-yl)-ethanol serves as a key advanced intermediate that eliminates 1–2 synthetic steps compared to routes starting from 5-iodoindole (CAS 16066-91-4) [1]. When the target active pharmaceutical ingredient (API) or candidate requires an N1-hydroxyethyl indole core with a substituent at C5, procuring this pre-functionalized building block reduces the linear step count and avoids a strong-base-mediated N-alkylation step that may be problematic at scale . The higher molecular weight of the iodo derivative versus chloro or bromo analogs must be weighed against the efficiency gains in cross-coupling steps.

Application
Selection Property
Validation Focus
Cross-coupling SAR diversification
C–I bond lability for Pd catalysis
Coupling efficiency with diverse partners
Co-crystallization and experimental phasing
Anomalous scattering power
Phasing signal-to-noise at Cu Kα
Bifunctional probe construction
Orthogonal N1 alcohol and C5 iodo reactivity
Sequential labeling without protection
N1-tethered intermediate supply
Pre-functionalized building block
Step-count reduction and process feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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